Parstatin (mouse) is a cell-permeable peptide cleaved from protease-activated receptor 1 (PAR 1) upon receptor activation . It attenuates endothelial cell migration and proliferation (IC 50 20 μ M), induces cell cycle arrest , promotes activation of caspase-3, exhibits pro-apoptotic activity in vitro , inhibits angiogenesis, and exhibits cardioprotective activity in vivo .
The molecular weight of Parstatin (mouse) is 4419.19 . The molecular formula is C189H326N58O57S3 . The sequence of the peptide is MGPRRLLIVALGLSLCGPLLSSRVPMSQPESERTDATVNPR .
Parstatin (mouse) has a molecular weight of 4419.16 and a molecular formula of C189H326N58O57S3 . It is a solid substance that is soluble in water .
Parstatin is generated through the proteolytic cleavage of PAR1 by thrombin, a serine protease. This cleavage releases a 41-amino acid peptide that exhibits distinct biological activities. Parstatin belongs to the class of peptides known as protease-activated receptor-derived peptides, which are crucial for mediating cellular responses to proteolytic enzymes.
The synthesis of Parstatin typically involves the following steps:
Technical details regarding the synthesis may include specific conditions for peptide coupling and purification methods employed to isolate Parstatin from other peptide fragments.
Parstatin has a distinct molecular structure characterized by its amino acid sequence. The sequence is critical for its biological activity and interaction with target receptors. The molecular formula for Parstatin is C_186H_290N_46O_50S, indicating a complex structure with multiple functional groups.
The three-dimensional conformation of Parstatin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its interaction with PAR1 and other receptors.
Parstatin acts primarily through receptor-mediated mechanisms:
Technical details regarding these reactions may include kinetic parameters, binding affinities, and specific assays used to measure biological activity.
The mechanism of action of Parstatin involves several key processes:
Data supporting these mechanisms include experimental results demonstrating reduced cell migration in the presence of Parstatin compared to controls.
Relevant analyses often involve stability studies under various conditions to assess the viability of Parstatin as a therapeutic agent.
Parstatin has several potential applications in scientific research and medicine:
Parstatin(mouse) is a 41-amino acid peptide (molecular weight: 4419.14 Da) generated through the proteolytic cleavage of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor pivotal in hemostasis, vascular development, and cellular responses to proteases like thrombin [1] [6]. Thrombin activates PAR1 by specifically cleaving the receptor's N-terminal extracellular domain at the Arg41/Ser42 bond (numbering based on the immature receptor precursor) [9]. This cleavage event serves a dual purpose: it exposes a tethered ligand sequence that activates the receptor itself and simultaneously liberates the soluble parstatin peptide. Importantly, bioinformatic predictions and experimental validation confirm that the N-terminal 21 residues of the nascent PAR1 polypeptide constitute a functional signal peptide that is co-translationally removed during receptor maturation and trafficking to the plasma membrane [9]. Consequently, the physiologically relevant parstatin fragment released upon thrombin activation corresponds to residues 22-62 of the precursor PAR1 sequence (or residues 1-41 of the mature receptor's N-terminus). This cleavage mechanism positions parstatin as an intrinsic biological signal generated during the very process of PAR1 activation [1] [9].
Table 1: Key Features of PAR1 Cleavage Generating Parstatin(mouse)
Feature | Detail | Significance |
---|---|---|
Parent Receptor | Protease-Activated Receptor 1 (PAR1) | GPCR activated by thrombin and other proteases |
Cleavage Protease | Thrombin (primary), other serine proteases (e.g., trypsin, factor Xa) | Initiates PAR1 activation and parstatin release |
Cleavage Site | Arg⁴¹/Ser⁴² bond (immature receptor numbering) | Liberates the N-terminal fragment (parstatin) and exposes the tethered ligand (SFLLRN...) |
Functional Signal Peptide | Residues 1-21 (immature receptor) | Removed during receptor maturation; defines the true N-terminus of the mature receptor and thus parstatin(1-41) |
Parstatin Sequence | Residues 22-62 (immature receptor) / Residues 1-41 (mature PAR1 N-terminus) | Biologically active peptide released upon PAR1 activation |
The primary structure of mouse parstatin is defined by the sequence: H-Met-Gly-Pro-Arg-Arg-Leu-Leu-Ile-Val-Ala-Leu-Gly-Leu-Ser-Leu-Cys-Gly-Pro-Leu-Leu-Ser-Ser-Arg-Val-Pro-Met-Ser-Gln-Pro-Glu-Ser-Glu-Arg-Thr-Asp-Ala-Thr-Val-Asn-Pro-Arg-OH [2]. Comparative analysis with human parstatin (sequence: MGPRRLLLVAACFSLCGPLLSARTRARRPESKATNATLDPR) reveals significant interspecies divergence, particularly within two domains:
Table 2: Comparative Sequence Analysis of Mouse vs. Human Parstatin
Feature | Parstatin(Mouse) | Parstatin(Human) | Biological Implication |
---|---|---|---|
Full Sequence | MGPRRLLIVALGLSLCGPLLSSRVPMSQPESERTDATVNPR | MGPRRLLLVAACFSLCGPLLSARTRARRPESKATNATLDPR | Key differences highlighted in bold; N-term hydrophobic core critical for function. |
Length | 41 amino acids | 41 amino acids | Conserved length |
N-term Identity (1-26) | ~78% | ~78% | Cell penetration, membrane interaction, core antiangiogenic/apoptotic activity. |
Key N-term Subs | V10, A11, S14, S24, S25 | A10, F11, T14, A24, R25 | F11A likely reduces hydrophobicity/potency in mouse; S25R alters charge. |
C-term Identity (27-41) | ~60% | ~60% | Lower conservation suggests potential functional divergence in signaling modulation. |
Molecular Weight | 4419.14 Da | ~4430 Da (Calculated) | Minor difference due to sequence variations. |
Functional Correlation | Reduced antiangiogenic potency vs. human [2] | Higher antiangiogenic potency [5] | Species-specific efficacy relevant for preclinical model translation. |
These sequence variations translate into functional differences. Mouse parstatin exhibits reduced potency compared to its human counterpart in inhibiting endothelial cell migration, proliferation, and angiogenesis in various assays [2] [5]. This underscores the importance of species-specific characterization, particularly when extrapolating findings from murine models to human physiology or therapeutic potential. The hydrophobic N-terminal domain is indispensable for function in both species, facilitating membrane interaction and cellular uptake [2], while the divergent C-terminus may contribute to species-specific receptor interactions or signaling nuances [6].
Synthetic production is the primary source of parstatin(mouse) for research. It is typically generated using solid-phase peptide synthesis (SPPS), predominantly employing the Fmoc (9-fluorenylmethoxycarbonyl) chemistry strategy [2]. This method allows for the precise, stepwise addition of protected amino acids to build the 41-mer sequence. The final product is usually obtained as a lyophilized powder, often in the form of a trifluoroacetate (TFA) salt due to the use of TFA during the cleavage of the peptide from the resin and subsequent purification steps (typically via Reverse-Phase High-Performance Liquid Chromatography, RP-HPLC) [2]. Reported purities for commercially available synthetic mouse parstatin reach ≥95.36% as assessed by analytical HPLC [2].
While the endogenous peptide is generated by proteolytic cleavage, potential post-translational modifications (PTMs) influencing its stability, localization, or activity are an area of investigation, primarily inferred from studies on the PAR1 receptor or related systems:
The physicochemical profile of parstatin(mouse) is intrinsically linked to its amino acid sequence and significantly influences its handling and experimental applications:
Table 3: Key Physicochemical Properties of Parstatin(Mouse)
Property | Value/Characteristic | Handling/Experimental Implication |
---|---|---|
Molecular Formula | C₁₈₉H₃₂₆N₅₈O₅₇S₃ | Used for precise molarity calculations. |
Molecular Weight | 4419.14 Da | Confirmed by mass spectrometry; essential for reconstitution. |
Solubility (Aqueous) | Up to 1 mg/mL (in water or PBS) | Hydrophobic N-terminus can cause aggregation; gentle vortexing recommended. |
Primary Solvent | Water, PBS | Avoid organic solvents unless necessary for initial solubilization. |
Hydrophobicity | ~45% (High, concentrated in N-terminus) | Influences cell permeability, potential for non-specific binding. |
Long-Term Storage | ≤ -20°C (lyophilized powder) | Protect from moisture. |
Solution Stability | Short-term: Days at 4°C; avoid freeze-thaw cycles. | Prepare fresh solutions frequently; aliquot if freezing is necessary. |
Critical Residue | Cys¹⁶ | Potential oxidation point; consider argon/vacuum sealing or antioxidants. |
TFA Content | Present (from synthesis) | May affect cell assays at low nM concentrations [2]. |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6